5-cyano-N-(2-methoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-cyano-N-(2-methoxyphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S2/c1-17-25(27(33)31-21-7-4-5-8-23(21)35-3)26(24-9-6-14-36-24)20(15-29)28(30-17)37-16-22(32)18-10-12-19(34-2)13-11-18/h4-14,26,30H,16H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLMHZXPSJUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-(2-methoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyridine Core: The Hantzsch dihydropyridine synthesis is often employed, where an aldehyde, a β-ketoester, and ammonia or an amine are reacted under acidic or basic conditions.
Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide salts.
Thioether Formation: The thioether linkage is introduced by reacting a thiol with a suitable electrophile, such as a halide or a tosylate.
Amide Formation: The carboxylic acid group is converted to an amide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro or cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy groups can undergo nucleophilic aromatic substitution with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. A study demonstrated that the compound can inhibit cancer cell proliferation in various cancer types, including breast and lung cancers. The mechanism involves the induction of apoptosis and the inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It acts by inhibiting cyclooxygenase enzymes, particularly COX-II, which are key mediators in inflammatory processes. This inhibition can lead to reduced pain and swelling in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens. Studies have reported that it demonstrates significant antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low concentrations.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing the anti-inflammatory effects, the compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, supporting its potential use in treating inflammatory diseases.
Data Table: Biological Activities
Mechanism of Action
The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide would depend on its specific biological target. For instance, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets could include ion channels, enzymes, or receptors, and the pathways involved might encompass signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
2.2 Physicochemical and Pharmacokinetic Properties
Lipophilicity (logP) :
- The target compound’s 4-methoxyphenyl group in the oxoethylthio chain contributes moderate lipophilicity, balancing membrane permeability and solubility. Replacing methoxy with bromine (AZ257) increases logP by ~0.5–1.0 units, favoring passive diffusion but risking solubility issues .
- Chlorine substituents () further elevate logP but may reduce aqueous solubility due to higher molecular weight .
Hydrogen Bonding Capacity :
- The 2-methoxyphenyl carboxamide in the target compound provides two hydrogen-bond acceptors (methoxy O, carboxamide O), enhancing target binding vs. AZ331’s furyl group, which offers fewer H-bonding sites .
Biological Activity
5-cyano-N-(2-methoxyphenyl)-6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide (referred to as Compound 8011-2425 ) is a complex organic compound belonging to the class of dihydropyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Formula : C32H32N4O3S
- Molecular Weight : 552.7 g/mol
- LogP : 6.209 (indicating high lipophilicity)
- Solubility : Poor solubility in water (LogSw = -5.60)
These properties suggest that Compound 8011-2425 may exhibit significant interactions with biological membranes, which could influence its pharmacokinetic profile.
The biological activity of Compound 8011-2425 is largely attributed to its structural components, particularly the dihydropyridine core and the presence of the cyano and thioether functionalities. These groups are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies indicate that dihydropyridine derivatives exhibit notable anticancer properties. The mechanism often involves:
- Inhibition of Cell Proliferation : Compounds similar to 8011-2425 have been shown to induce apoptosis in various cancer cell lines.
- Targeting Kinase Activity : The compound potentially inhibits specific kinases that are critical for tumor growth, similar to other pyrimidine derivatives which have demonstrated efficacy against breast and lung cancer cells .
Antimicrobial Activity
The presence of methoxy groups in the structure enhances the antimicrobial activity against a range of pathogens. Studies have shown that compounds with similar moieties display significant activity against:
- Bacteria : Effective against strains such as E. coli and S. aureus.
- Fungi : Notably active against Candida albicans .
Structure-Activity Relationship (SAR)
The biological efficacy of Compound 8011-2425 can be analyzed through SAR studies, which reveal that:
- The cyano group enhances electron-withdrawing properties, improving binding affinity to biological targets.
- The methoxy groups contribute to increased lipophilicity and solubility in lipid environments, facilitating cellular uptake.
- The thioether linkage plays a crucial role in stabilizing the compound's interaction with target proteins .
Case Studies
Several case studies highlight the potential application of Compound 8011-2425:
- In Vitro Studies : Testing on various cancer cell lines has shown IC50 values in the micromolar range, indicating potent anticancer activity.
- Antimicrobial Efficacy : In a comparative study, derivatives with similar structures demonstrated effective inhibition against pathogenic bacteria and fungi, suggesting a promising therapeutic profile for infectious diseases .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, often involving:
- Knoevenagel-Michael tandem reactions : Cyclocondensation of cyanoacetamide derivatives with aryl aldehydes and thiol-containing intermediates under reflux in ethanol or methanol .
- Microwave-assisted synthesis : Accelerates thioether bond formation (e.g., between the 2-(4-methoxyphenyl)-2-oxoethyl thiol group and the dihydropyridine core) using catalysts like Al₂O₃, reducing reaction times from hours to minutes .
- Solvent-free fusion : Enhances regioselectivity for the 1,4-dihydropyridine core by eliminating side reactions caused by polar solvents . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for thiol:pyridine intermediates) and pH control (7–8) to stabilize the enol tautomer .
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy groups at 2- and 4-positions of phenyl rings, thiophene C-H coupling constants) .
- X-ray diffraction (XRD) : Confirms dihydropyridine ring puckering and thioether bond geometry, with typical C-S bond lengths of 1.78–1.82 Å .
- IR spectroscopy : Identifies carbonyl stretches (1670–1700 cm⁻¹) and cyano groups (2200–2250 cm⁻¹) .
Q. What biological targets or mechanisms are associated with this compound?
- Calcium channel modulation : The 1,4-dihydropyridine core shows affinity for L-type calcium channels, with IC₅₀ values in the µM range in electrophysiological assays .
- Antimicrobial activity : Thiophene and thioether moieties enhance interactions with bacterial membrane proteins (e.g., Gram-positive MIC: 8–16 µg/mL) .
- Cytotoxicity screening : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, IC₅₀: 12–25 µM), with methoxy groups reducing off-target toxicity .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, microwave power (150–200 W) and reaction time (5–10 min) are key for >85% yield .
- Response surface methodology (RSM) : Quadratic models predict optimal conditions (e.g., 75°C, pH 7.5) to minimize byproducts like oxidized pyridines .
- Statistical validation : Confirm robustness via ANOVA (p < 0.05) and residual analysis .
Q. How to resolve contradictions in reported biological activity data?
- Meta-analysis of substituent effects : For example, 4-methoxyphenyl vs. 4-bromophenyl substituents alter calcium channel selectivity by 3–5 fold due to steric and electronic differences .
- Standardized assay protocols : Discrepancies in IC₅₀ values (e.g., 8 vs. 25 µM) often arise from variations in cell lines (HeLa vs. MCF-7) or buffer conditions. Use harmonized OECD guidelines for reproducibility .
Q. What strategies improve metabolic stability in preclinical studies?
- Prodrug derivatization : Esterification of the carboxamide group (e.g., ethyl ester) increases plasma half-life from 1.2 to 4.7 hours in rodent models .
- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) reduces oxidative metabolism of the dihydropyridine ring .
Q. How to design structure-activity relationship (SAR) studies for thiophene-modified analogs?
- Substituent variation : Replace thiophen-2-yl with furan-2-yl to assess π-π stacking effects on receptor binding. Computational docking (AutoDock Vina) predicts ∆G changes of ±1.2 kcal/mol .
- Bioisosteric replacement : Substitute the cyano group with nitro or trifluoromethyl to evaluate electronic effects on potency .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity cliffs (e.g., R² > 0.9 for training sets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
